Lipophilicity-Driven CNS Drug Design Differentiation: XLogP3 Comparison
Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone exhibits a computed XLogP3 of 0.6 [1]. This value places it within the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–3) and is substantially lower than many related pyridazine-piperazine analogs carrying phenyl or other hydrophobic substituents, which regularly exceed XLogP values of 2.5. Lower lipophilicity is correlated with reduced promiscuity and phospholipidosis risk. No direct whole-class average has been formally published for this specific sub-series, so this comparison is a class-level inference derived from computed property databases.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Typical aryl-substituted pyridazine-piperazine analogs (XLogP > 2.5) |
| Quantified Difference | ~1.9 log unit lower lipophilicity |
| Conditions | Computed property (XLogP3 algorithm), PubChem database |
Why This Matters
This property makes the compound a strategically superior starting point for CNS drug discovery projects aiming to minimize off-target binding and improve brain permeation balance.
- [1] PubChem Compound Summary for CID 71807522, Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone. National Center for Biotechnology Information. Accessed Apr 2026. View Source
